molecular formula C21H15FN2OS B2808946 N-(4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291851-93-8

N-(4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No. B2808946
CAS RN: 1291851-93-8
M. Wt: 362.42
InChI Key: UUNUKMWQEMBIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide” is a chemical compound with the CAS Number: 478062-91-8 . It has a molecular weight of 345.38 and its IUPAC name is 2-(3-(1H-pyrrol-1-yl)-1H-1lambda3-thiophene-2-carbonyl)-N-(4-fluorophenyl)hydrazine-1-carboxamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H14FN4O2S/c17-11-3-5-12(6-4-11)18-16(23)20-19-15(22)14-13(7-10-24-14)21-8-1-2-9-21/h1-10,24H, (H,19,22) (H2,18,20,23) . This indicates the presence of fluorophenyl, phenyl, pyrrol, and thiophene groups in the molecule.


Physical And Chemical Properties Analysis

The compound is known to have a molecular weight of 345.38 . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Nuclear Magnetic Resonance Studies

Compounds related to "N-(4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide" have been the subject of nuclear magnetic resonance (NMR) studies to understand their structural and electronic properties. For instance, studies on bicyclic thiophene derivatives have demonstrated through-space H–F spin coupling, providing insights into the spatial arrangement and electronic interactions within such molecules (Hirohashi, Inaba, & Yamamoto, 1976).

Material Sciences and Polymer Chemistry

In material sciences, derivatives similar to "N-(4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide" have been explored for their electrochromic properties. Research has been conducted on the synthesis and polymerization of related compounds, leading to the development of electrochromic devices (ECDs) with potential applications in smart windows and displays. For example, the synthesis of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole and its polymerization have been reported, highlighting its utility in constructing ECDs with desirable optical properties (Arslan, Türkarslan, Tanyeli, Akhmedov, & Toppare, 2007).

Enzyme Inhibition Studies

Thiophene-based heterocyclic compounds have also been evaluated for their enzyme inhibitory activities, with implications for therapeutic applications. Studies on 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives have shown significant inhibition against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), indicating potential for the development of novel pharmaceutical agents (Cetin, Türkan, Bursal, & Murahari, 2021).

Future Directions

While specific future directions for this compound are not available in the retrieved data, it’s worth noting that compounds with similar structures have shown promise in various fields of research and industry . Therefore, “N-(4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide” may also hold potential for future research and applications.

properties

IUPAC Name

N-(4-fluorophenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2OS/c22-16-8-10-17(11-9-16)23-21(25)20-19(24-12-4-5-13-24)18(14-26-20)15-6-2-1-3-7-15/h1-14H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNUKMWQEMBIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.